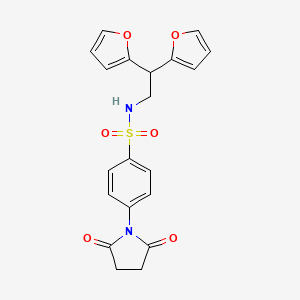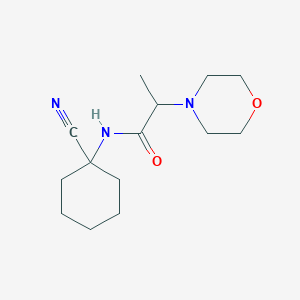
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide is a compound that has been extensively studied for its potential pharmacological properties. It is a synthetic compound that belongs to the class of amides and has been found to have significant effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide involves the selective blockade of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. This compound binds to a specific site on the receptor, which prevents the binding of glutamate and the subsequent activation of the receptor. This results in the inhibition of excitatory neurotransmission, which can have significant effects on various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its selective blockade of the NMDA receptor. This can result in the inhibition of excitatory neurotransmission, which can have significant effects on various neurological processes such as synaptic plasticity, learning, and memory. This compound has also been found to have neuroprotective effects, which can be attributed to its ability to prevent the overstimulation of the NMDA receptor and the subsequent excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide in lab experiments are mainly related to its selective blockade of the NMDA receptor. This makes it a useful tool for studying various neurological processes such as synaptic plasticity, learning, and memory. This compound has also been found to have neuroprotective effects, which can be useful in studying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The limitations of using this compound in lab experiments are mainly related to its potential toxicity and side effects. It has been found to have significant effects on the central nervous system, which can result in various neurological and behavioral changes. Therefore, caution should be exercised when using this compound in lab experiments, and appropriate safety measures should be taken.
Direcciones Futuras
The future directions of research on N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide are mainly related to its potential pharmacological properties. It has been found to have significant effects on the central nervous system, particularly on the NMDA receptor. Therefore, it has the potential to be developed as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to explore its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects. Additionally, research is needed to identify other potential targets for this compound and to develop more selective and potent derivatives.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide involves the reaction of 1-cyanocyclohexane carboxylic acid with 4-morpholinylpropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of a base such as triethylamine.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide has been extensively studied for its potential pharmacological properties. It has been found to have significant effects on the central nervous system, particularly on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. This compound has been found to act as a selective antagonist of the NMDA receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-12(17-7-9-19-10-8-17)13(18)16-14(11-15)5-3-2-4-6-14/h12H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXQBTLOQSSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2441142.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)

![2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2441149.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)
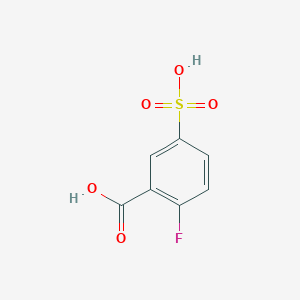
![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
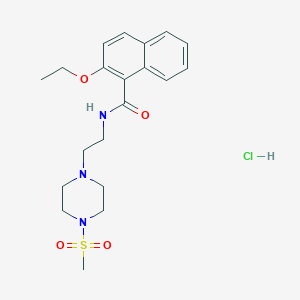
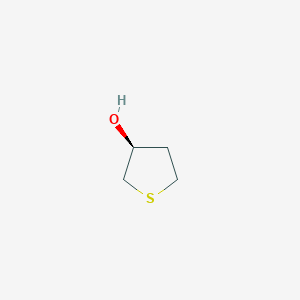
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)

